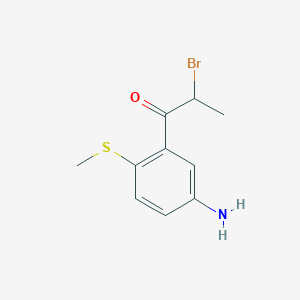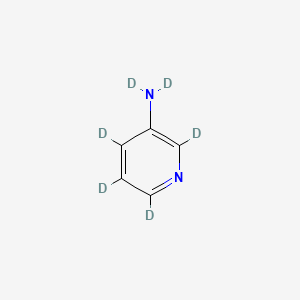
3-Aminopyridine-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopyridine-D6 is a deuterated form of 3-Aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
3-Aminopyridine-D6 can be synthesized through several methods. One common method involves the Hofmann rearrangement of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C . This reaction yields 3-Aminopyridine, which can then be deuterated to obtain this compound.
Industrial Production Methods
For industrial production, the process involves the same Hofmann rearrangement but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product undergoes several purification steps, including recrystallization and drying, to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
3-Aminopyridine-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form different aminopyridine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other heterocyclic compounds .
科学研究应用
3-Aminopyridine-D6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals
作用机制
The mechanism of action of 3-Aminopyridine-D6 involves its interaction with various molecular targets. In biological systems, it can act as a potassium channel blocker, affecting the flow of potassium ions across cell membranes. This action can influence neuronal excitability and has been studied in the context of neurological disorders .
相似化合物的比较
Similar Compounds
2-Aminopyridine: Another isomer with similar properties but different reactivity and applications.
4-Aminopyridine: Known for its use in treating neurological conditions like multiple sclerosis.
3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome
Uniqueness
3-Aminopyridine-D6 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling allows for more precise tracking and analysis of the compound in various research applications .
属性
分子式 |
C5H6N2 |
|---|---|
分子量 |
100.15 g/mol |
IUPAC 名称 |
N,N,2,4,5,6-hexadeuteriopyridin-3-amine |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2 |
InChI 键 |
CUYKNJBYIJFRCU-UDDMDDBKSA-N |
手性 SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H] |
规范 SMILES |
C1=CC(=CN=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)
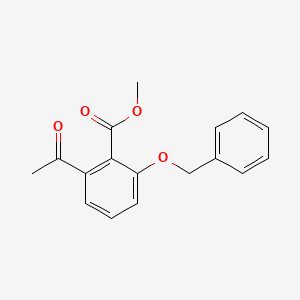
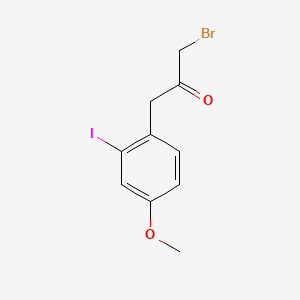

![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)

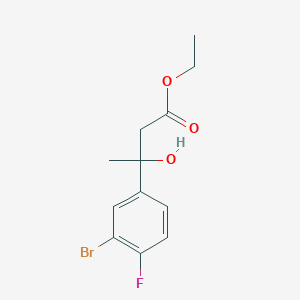
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
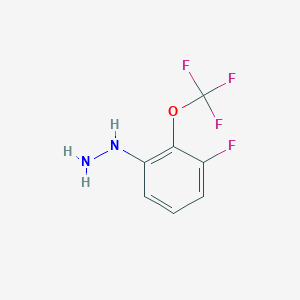
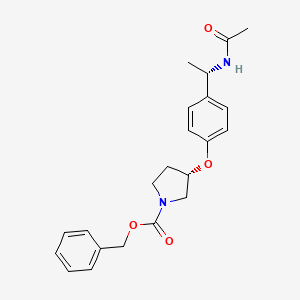
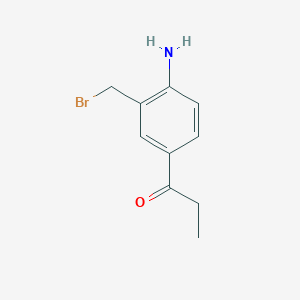
![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)
